molecular formula C11H13N3O2S B3162469 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 878656-33-8

5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B3162469
CAS RN: 878656-33-8
M. Wt: 251.31 g/mol
InChI Key: YMWTVIPFTLZFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, also known as 5-MEPE-TDA, is an organic compound that has been studied for its potential applications in the medical and scientific fields. This compound has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications.

Scientific Research Applications

5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research areas. It has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells. In addition, it has been studied for its potential applications in the development of new drugs and treatments for various diseases.

Mechanism of Action

The mechanism of action of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that the compound binds to and inhibits the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. This inhibition of acetylcholinesterase has been found to have a variety of biochemical and physiological effects, including the inhibition of the growth of cancer cells and the induction of apoptosis in cancer cells. In addition, it has been found to have an effect on the expression of certain genes and proteins, suggesting that it may be involved in the regulation of gene expression and protein production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine have been studied in detail. It has been found to have a variety of effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the growth of cancer cells, and the induction of apoptosis in cancer cells. In addition, it has been found to have an effect on the expression of certain genes and proteins, suggesting that it may be involved in the regulation of gene expression and protein production.

Advantages and Limitations for Lab Experiments

The use of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a reliable and efficient synthesis method, yielding a high-purity product. In addition, it has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the need for specialized equipment and reagents.

Future Directions

The potential future directions for the use of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in scientific research are numerous. For example, it could be used in the development of new drugs and treatments for various diseases, as well as in the study of the regulation of gene expression and protein production. In addition, it could be used in the study of the biochemical and physiological effects of various compounds and drugs, as well as in the study of the mechanisms of action of various drugs. Finally, it could be used in the study of the regulation of nerve signals in the body, as well as in the development of new diagnostic tools and treatments for neurological disorders.

properties

IUPAC Name

5-[2-(3-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-3-2-4-9(7-8)16-6-5-10-13-14-11(12)17-10/h2-4,7H,5-6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWTVIPFTLZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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